5-(4-Aminophenyl)picolinonitrile
Description
5-(4-Aminophenyl)picolinonitrile is a pyridine derivative featuring a picolinonitrile core substituted at the 5-position with a 4-aminophenyl group. Structurally related compounds, such as those with fluorophenyl or methoxyphenyl substituents, highlight the role of electronic and steric effects in modulating reactivity and bioactivity .
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(4-aminophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-12-6-3-10(8-15-12)9-1-4-11(14)5-2-9/h1-6,8H,14H2 |
InChI Key |
IENMJWQTEXSXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Aminophenyl)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with a halogenated picolinonitrile under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 5-(4-Aminophenyl)picolinonitrile may involve the oxidative ammonolysis of α-picoline, followed by further functionalization steps to introduce the aminophenyl group . This process can be optimized for higher yields and scalability by using continuous flow reactors and efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Aminophenyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nitrating mixtures are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
5-(4-Aminophenyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-(4-Aminophenyl)picolinonitrile, emphasizing their substituents, physical properties, synthesis yields, and applications:
Key Observations:
Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -F, -CN) increase melting points and stability. For example, 5-(4-Fluorophenyl)picolinonitrile (m.p. 146–147°C) has a higher melting point than 5-(3,5-Dimethoxyphenyl)picolinonitrile (m.p. 140–141°C), where methoxy groups donate electron density . The trifluoromethyl group in 5-(Trifluoromethyl)picolinonitrile enhances lipophilicity and metabolic stability, making it a preferred intermediate in agrochemical and pharmaceutical synthesis .
Synthetic Yields: Substituent steric effects influence yields. For instance, bulkier groups (e.g., imidazolidinone in ABM-4) reduce yields (47%) compared to simpler analogs like 5-(3,5-Dimethoxyphenyl)picolinonitrile (75%) .
Biological Activities: Fluorinated derivatives (e.g., 5-(4-Fluorophenyl)picolinonitrile) exhibit insecticidal properties, likely due to enhanced membrane permeability . The aminophenyl group in 5-(4-Aminophenyl)picolinonitrile may confer antimicrobial or antiproliferative activity, as seen in structurally related Schiff bases with 4-aminophenyl motifs .
Structural Similarity Analysis: Computational similarity indices (e.g., 0.87 for 5-(4-Fluorophenyl)picolinonitrile) highlight the impact of halogen placement on bioactivity .
Biological Activity
5-(4-Aminophenyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including binding affinities, structure-activity relationships (SAR), and case studies highlighting its effects in various biological contexts.
Chemical Structure and Properties
5-(4-Aminophenyl)picolinonitrile features a picolinonitrile moiety substituted with an aminophenyl group. Its structural formula can be represented as follows:
This compound exhibits unique properties due to the presence of both aromatic and nitrile functionalities, which contribute to its interaction with biological targets.
Binding Affinity Studies
Research has demonstrated that 5-(4-Aminophenyl)picolinonitrile interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and π-π stacking. Studies indicate that it has a notable binding affinity for certain enzymes and receptors, which can be crucial for its therapeutic applications.
- Target Proteins : The compound has shown potential as an inhibitor for specific kinases, which are critical in cell signaling pathways.
- IC50 Values : In preliminary assays, 5-(4-Aminophenyl)picolinonitrile exhibited IC50 values in the micromolar range against selected targets, indicating moderate potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of 5-(4-Aminophenyl)picolinonitrile. The following table summarizes key findings from SAR analyses:
Case Study 1: Inhibition of Kinase Activity
A study focused on the inhibition of cyclin-dependent kinases (CDKs) using 5-(4-Aminophenyl)picolinonitrile demonstrated significant results. The compound was tested against CDK2 and CDK4, showing promising inhibition rates that suggest its potential as a therapeutic agent in cancer treatment.
- Findings : The compound inhibited CDK2 with an IC50 of approximately 45 µM, indicating its potential use in cancer therapies targeting cell cycle regulation.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of 5-(4-Aminophenyl)picolinonitrile against various bacterial strains.
- Results : The compound exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests that it may serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
